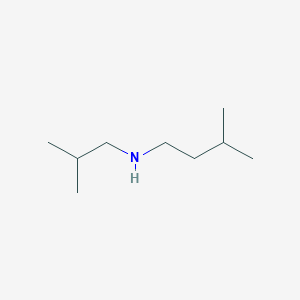

1-Butanamine, 3-methyl, N-(2-methylpropyl)

描述

Significance of Secondary Amines in Organic Chemistry and Materials Science

Secondary amines are a pivotal class of organic compounds with wide-ranging significance. In organic chemistry, they serve as essential building blocks and intermediates in the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and dyes. Their nucleophilic nature makes them key reactants in fundamental transformations such as N-alkylation and reductive amination. organic-chemistry.orgnih.gov

In the realm of materials science, secondary amines are integral to the development of various polymers and functional materials. They can be incorporated into polymer backbones or used as curing agents for epoxy resins. The presence of the N-H bond in secondary amines allows for further functionalization, enabling the tuning of material properties. The study of structure-activity relationships in molecules containing secondary amine moieties is crucial for designing new materials with desired biological or physical characteristics. nih.gov

Historical Context of 1-Butanamine, 3-methyl, N-(2-methylpropyl) Research

Detailed historical information regarding the first synthesis and early investigations of 1-Butanamine, 3-methyl, N-(2-methylpropyl) is not extensively documented in readily available scientific literature. General synthetic methods for secondary amines, such as the reductive amination of aldehydes and ketones, provide plausible routes for its preparation. mdpi.com For instance, the reaction of isovaleraldehyde (B47997) with isobutylamine (B53898) followed by a reduction step would yield the target molecule. However, specific seminal works focusing on this particular amine are not prominent in historical chemical archives.

Overview of Key Academic Research Trajectories Involving the Compound

Academic research specifically centered on 1-Butanamine, 3-methyl, N-(2-methylpropyl) is limited. While the broader class of branched secondary amines is of interest in various fields, dedicated studies on this compound's specific applications or unique properties are not widely published. Its structural features suggest potential utility as a sterically hindered base or as a ligand in coordination chemistry, common roles for similar secondary amines.

In the broader context of structure-activity relationship (SAR) studies, the impact of the specific branching pattern of the isobutyl and 3-methylbutyl groups on the biological activity or material properties of a larger molecule containing this amine could be a subject of investigation. drugdesign.org However, specific examples of such studies featuring 1-Butanamine, 3-methyl, N-(2-methylpropyl) are not prevalent in the current body of scientific literature.

The physical and chemical properties of 1-Butanamine, 3-methyl, N-(2-methylpropyl) have been characterized and are available in chemical databases. These properties are essential for any potential application and for predicting its behavior in chemical reactions.

Table 1: Physical and Chemical Properties of 1-Butanamine, 3-methyl, N-(2-methylpropyl)

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C9H21N | scribd.com | |

| Molecular Weight | 143.27 | g/mol | chemeo.com |

| Normal Boiling Point | 454.61 | K | chemeo.com |

| Normal Melting Point | 213.85 | K | chemeo.com |

| Critical Temperature | 629.22 | K | chemeo.com |

| Critical Pressure | 2372.59 | kPa | chemeo.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1-Butanamine, 3-methyl, N-(2-methylpropyl) |

| 3-methyl-N-(2-methylpropyl)butan-1-amine |

| Isovaleraldehyde |

Structure

3D Structure

属性

CAS 编号 |

81760-10-3 |

|---|---|

分子式 |

C9H21N |

分子量 |

143.27 g/mol |

IUPAC 名称 |

3-methyl-N-(2-methylpropyl)butan-1-amine |

InChI |

InChI=1S/C9H21N/c1-8(2)5-6-10-7-9(3)4/h8-10H,5-7H2,1-4H3 |

InChI 键 |

GWMSJUSASQVTDR-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CCNCC(C)C |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 Butanamine, 3 Methyl, N 2 Methylpropyl

Catalytic and Non-Catalytic Preparation Routes

Conventional synthesis of diisobutylamine (B89472) relies on well-established catalytic and non-catalytic methods, primarily involving the amination of alcohols and reductive amination pathways. These routes are favored for their reliability and scalability in industrial applications.

Amination of Alcohols (e.g., Butanol with Ammonia)

A significant industrial route to diisobutylamine is the catalytic amination of isobutanol with ammonia (B1221849). This process is typically carried out at elevated temperatures and pressures over a heterogeneous catalyst. One patented industrial method utilizes a cobalt-based catalyst for the ammonification of isobutanol in the presence of hydrogen. patsnap.com The reaction involves the vaporization of isobutanol and ammonia, which are then passed through a fixed-bed reactor containing the catalyst. patsnap.com

The general reaction conditions for this process are outlined in the table below:

| Parameter | Optimized Value |

| Reaction Temperature | 100-250 °C |

| Reaction Pressure | 0.5-3 MPa |

| Molar Ratio (Isobutanol:Ammonia:Hydrogen) | (1-5):1:(2-4) |

| Alcohol Feeding Space Velocity | 0.1-0.8 h⁻¹ |

This data is compiled from a patented industrial process for the synthesis of diisobutylamine. patsnap.com

This method is noted for its high conversion rate and selectivity towards diisobutylamine, offering a cost-effective and environmentally conscious production pathway. patsnap.com The catalyst, often a cobalt salt active component on an alumina (B75360) carrier, is a key factor in the efficiency of the reaction. patsnap.com

Reductive Amination Pathways (e.g., from Isobutyronitrile)

Reductive amination provides another versatile route to diisobutylamine. This can be achieved through various starting materials, including isobutyraldehyde (B47883) and isobutyronitrile (B166230). The reaction of isobutyraldehyde with isobutylamine (B53898), followed by reduction, yields diisobutylamine. This process is a classic example of reductive alkylation. libretexts.org

A notable pathway involves the hydrogenation of isobutyronitrile. In this process, isobutyronitrile is reacted with hydrogen at elevated temperatures, resulting in a high yield of diisobutylamine. A study on the hydrogenation of isobutyronitrile reported a 98% yield of diisobutylamine. chemicalbook.com

The following table summarizes the reported yield for this specific reductive amination pathway:

| Starting Material | Product | Yield | By-product | By-product Yield |

| Isobutyronitrile | 1-Butanamine, 3-methyl, N-(2-methylpropyl) | 98% | N-isobutylideneisobutylamine | 2% |

Data from a study on the hydrogenation of isobutyronitrile. chemicalbook.com

This pathway is highly efficient, with minimal byproduct formation. The primary byproduct, N-isobutylideneisobutylamine, is an imine intermediate that can potentially be further reduced to the desired secondary amine. chemicalbook.com

Mechanistic Investigations of Industrial and Laboratory Synthesis

The mechanism of catalytic amination of alcohols, such as isobutanol, is generally understood to proceed through a "hydrogen borrowing" or "dehydrogenation-condensation-hydrogenation" pathway. In this mechanism, the alcohol is first dehydrogenated on the catalyst surface to form the corresponding aldehyde (isobutyraldehyde). This aldehyde then condenses with ammonia to form an imine (isobutylideneamine). Subsequently, the imine undergoes hydrogenation on the same catalyst to yield the primary amine (isobutylamine). The secondary amine, diisobutylamine, is then formed through the reaction of the primary amine with another molecule of the aldehyde, followed by hydrogenation. The presence of hydrogen in the reaction mixture helps in the hydrogenation steps and can also influence catalyst stability and selectivity. The cobalt catalyst facilitates both the dehydrogenation and hydrogenation steps. researchgate.net

In the reductive amination of isobutyraldehyde with isobutylamine, the reaction proceeds via the formation of an iminium ion intermediate. The amine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. In the presence of a reducing agent, the imine is then reduced to the final secondary amine product. The choice of reducing agent and reaction conditions can influence the efficiency of this process. patsnap.com

The reductive amination of nitriles, such as isobutyronitrile, to form secondary amines involves a multi-step process on a heterogeneous catalyst surface. The nitrile is first hydrogenated to a primary amine (isobutylamine). This primary amine can then react with an intermediate imine, formed from the partial reduction of another nitrile molecule, followed by further hydrogenation to yield the secondary amine. Alternatively, the primary amine can react with another molecule of the starting nitrile under reductive conditions. The specific pathway and selectivity can be influenced by the catalyst, reaction conditions, and the presence of additives. nih.gov

Novel Approaches in 1-Butanamine, 3-methyl, N-(2-methylpropyl) Synthesis

Emerging synthetic methodologies are focusing on improving the sustainability and efficiency of diisobutylamine production. These novel approaches include the use of biocatalysts and the application of green chemistry principles.

Chemo-Enzymatic or Bio-Catalytic Synthesis Explorations

While specific examples of chemo-enzymatic or bio-catalytic synthesis of diisobutylamine are not yet widely reported, the potential for these methods is significant. Enzymes such as ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs) are being extensively explored for the synthesis of chiral amines and could be adapted for the production of secondary amines. nih.govmdpi.com

ω-Transaminases catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.gov While primarily used for the synthesis of primary amines, cascades involving ω-TAs could potentially be designed for the synthesis of secondary amines. nih.gov

Amine dehydrogenases catalyze the reductive amination of carbonyl compounds using ammonia as the amine source. acs.org Engineered AmDHs could potentially be developed to accept primary amines as nucleophiles, leading to the formation of secondary amines. The use of biocatalysts offers the advantages of high selectivity, mild reaction conditions, and the potential for asymmetric synthesis. mdpi.comacs.org

Sustainable and Green Chemistry Methodologies for Production

The principles of green chemistry are increasingly being applied to the synthesis of amines to reduce environmental impact. For the production of diisobutylamine, a key area of development is the use of renewable feedstocks. Isobutanol, a primary starting material for diisobutylamine synthesis, can be produced from biomass through fermentation processes. nih.govnih.gov Utilizing bio-based isobutanol would significantly improve the sustainability profile of diisobutylamine production. gevo.com

Coordination Chemistry and Ligand Design Principles Involving 1 Butanamine, 3 Methyl, N 2 Methylpropyl

Formation of Metal Complexes and Adducts

1-Butanamine, 3-methyl, N-(2-methylpropyl) can directly coordinate to metal centers through its nitrogen atom or be a component of a larger ligand that then binds to a metal. Its role is significant in the formation of various metal complexes and adducts with both transition and main group metals.

Dithiocarbamate (B8719985) ligands, formed from a secondary amine, carbon disulfide, and a base, are versatile chelating agents that form stable complexes with a wide range of metals. The properties of these complexes can be tuned by varying the substituents on the nitrogen atom. The use of the bulky 1-Butanamine, 3-methyl, N-(2-methylpropyl) (diisobutylamine) leads to the formation of dithiocarbamate ligands with significant steric hindrance.

Crystalline adducts of zinc and copper(II) dithiocarbamate complexes with diisobutylamine (B89472) have been synthesized and characterized. researchgate.net The general formula for these adducts is [M(diisobutylamine)(S₂CNR₂)₂], where M is the metal ion (Zn or Cu) and R represents the alkyl groups of another dithiocarbamate ligand. researchgate.net

Zinc Dithiocarbamate Complexes:

Below is a table summarizing the crystallographic data for a related zinc dibutyldithiocarbamate complex:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 23.329(3) |

| b (Å) | 17.090(2) |

| c (Å) | 16.115(2) |

| β (°) | 127.560(10) |

| V (ų) | 5039.1(11) |

| Z | 4 |

| Data for Zn₂[(n-Bu)₂NCSS]₄ nih.gov |

Copper(II) Dithiocarbamate Complexes:

Copper(II) dithiocarbamate complexes involving diisobutylamine have also been studied. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique to probe the coordination environment of the Cu(II) ion in these complexes. researchgate.net The EPR parameters, such as the g-tensor and hyperfine coupling constants, provide information about the geometry of the copper coordination sphere. researchgate.net In adducts with diisobutylamine, the geometry of the copper coordination polyhedra is often found to be intermediate between a tetragonal pyramid and a trigonal bipyramid. researchgate.net

The electronic spectra of these copper complexes are also informative. The interaction of bis(diethyldithiocarbamato)copper(II) with various solvents has been studied, revealing that the electronic structure of the complex is sensitive to its environment. nih.gov Similar studies on diisobutyldithiocarbamate complexes would provide insights into the influence of the bulky alkyl groups on the solute-solvent interactions.

While the coordination chemistry of 1-Butanamine, 3-methyl, N-(2-methylpropyl) with zinc and copper dithiocarbamates is a specific area of study, this amine can also form complexes with a variety of other main group and transition metals. The steric hindrance provided by the two isobutyl groups is a key factor that often limits the number of ligands that can coordinate to a metal center, leading to complexes with lower coordination numbers.

The reactivity of diisobutylamine is typical of a secondary amine, readily reacting with acids to form salts and capable of participating in various organic reactions. atamanchemicals.com In coordination chemistry, it acts as a Lewis base, donating its lone pair of electrons on the nitrogen atom to a metal ion (a Lewis acid).

The coordination of diisobutylamine to transition metals can result in the formation of amido complexes, where the amine is deprotonated. sfu.ca Multidentate ligands incorporating the diisobutylamino moiety can also be designed to create specific coordination environments around a metal center. sfu.ca

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The steric and electronic properties of 1-Butanamine, 3-methyl, N-(2-methylpropyl) make it a potentially useful ligand or component of a ligand system in catalysis. The bulky nature of the isobutyl groups can create a specific steric environment around a catalytic metal center, influencing the selectivity of a reaction.

Palladium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are widely used as catalysts in cross-coupling reactions. The role of amines in these catalytic systems is multifaceted; they can act as substrates, bases, or even ligands that modify the catalytic activity.

While direct coordination of 1-Butanamine, 3-methyl, N-(2-methylpropyl) to a palladium-NHC complex as a primary ligand is not extensively documented, the interaction of secondary amines with such catalytic systems is a subject of study. The binding of a secondary amine to the palladium center can influence the catalytic cycle. The steric bulk of diisobutylamine would likely affect the stability and reactivity of any such intermediate complex.

A notable application involving a secondary amine like 1-Butanamine, 3-methyl, N-(2-methylpropyl) is in the iridium-catalyzed cross-dehydrogenative coupling (CDC) of secondary amines with silanes. nih.gov This reaction forms N-silylamines, which are valuable synthetic intermediates.

An active catalytic system for this transformation utilizes an iridium(III) species stabilized by a κ²-NSi ligand. nih.gov In these reactions, the secondary amine acts as a substrate. The catalytic activity is found to be dependent on both the steric hindrance of the N-H bond and the electronic richness of the nitrogen atom of the amine. nih.gov The use of a sterically hindered secondary amine like diisobutylamine would be expected to influence the rate and efficiency of the catalytic cycle.

The following table presents data on the influence of the amine substrate on the catalytic activity of an Iridium-NSi species in cross-dehydrogenative coupling:

| Secondary Amine | Relative Activity |

| N-methylaniline | High |

| N-benzylaniline | Lower |

| N-isopropylaniline | Lower |

| Diphenylamine | Lower |

| Aniline | Higher |

| N-ethylaniline | Higher |

| 3-methoxy-N-methylaniline | Higher |

| Qualitative trends in catalytic activity based on steric and electronic effects of the amine. nih.gov |

The steric and electronic properties of a ligand are fundamental to its coordination chemistry and its effectiveness in catalytic applications. For 1-Butanamine, 3-methyl, N-(2-methylpropyl), these properties are dominated by the two bulky isobutyl groups attached to the nitrogen atom.

Steric Properties:

The most significant feature of diisobutylamine as a ligand is its steric bulk. The branched isobutyl groups create a sterically congested environment around the coordinating nitrogen atom. This steric hindrance can:

Limit the number of ligands that can bind to a metal center, favoring lower coordination numbers.

Influence the geometry of the resulting complex to minimize steric repulsion.

Create a chiral pocket around the metal center, which can be exploited in asymmetric catalysis.

Affect the rate of ligand exchange reactions.

Electronic Properties:

As an aliphatic secondary amine, 1-Butanamine, 3-methyl, N-(2-methylpropyl) is a strong σ-donor. The nitrogen atom's lone pair of electrons is readily available for donation to a metal center. The alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, enhancing its basicity and donor strength compared to ammonia (B1221849) or primary amines.

The combination of strong σ-donation and significant steric bulk makes diisobutylamine a unique ligand. The electronic properties favor strong binding to a metal, while the steric properties modulate the accessibility and reactivity of the resulting metal complex. These competing steric and electronic effects are a key theme in the coordination chemistry of bulky ligands and are crucial for the design of metal complexes with specific properties and catalytic activities. rsc.orgescholarship.orgnih.govresearchgate.netnih.gov

Theoretical Studies on Coordination Modes and Stability of 1-Butanamine, 3-methyl, N-(2-methylpropyl)

Theoretical and computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provide powerful tools for predicting and understanding the coordination behavior of ligands. bohrium.comresearchgate.net For 1-Butanamine, 3-methyl, N-(2-methylpropyl), also known as diisobutylamine, theoretical studies are instrumental in elucidating its potential coordination modes and the stability of its metal complexes. While specific computational studies focusing exclusively on this ligand are not abundant in the current body of scientific literature, established principles of coordination chemistry and theoretical analyses of structurally similar, sterically hindered secondary amines allow for a detailed predictive discussion.

Theoretical models predict that the coordination of this ligand will favor metal centers that can accommodate its steric demands. For instance, complexes with lower coordination numbers (e.g., tetrahedral or square planar) would be more favorable than those with higher coordination numbers (e.g., octahedral), as the latter would lead to significant inter-ligand repulsion. dalalinstitute.com

Computational methods can be employed to model the geometric parameters of hypothetical metal complexes of 1-Butanamine, 3-methyl, N-(2-methylpropyl). Such calculations would typically involve geometry optimization to find the lowest energy structure. The results of these calculations, such as bond lengths and angles, provide insight into the nature of the metal-ligand bond and the steric interactions within the complex.

An illustrative example of the type of data that could be generated from such a theoretical study is presented in Table 3.3.1. This table contains hypothetical DFT-calculated geometric parameters for a tetrahedral complex of a divalent first-row transition metal with two molecules of 1-Butanamine, 3-methyl, N-(2-methylpropyl).

Table 3.3.1: Hypothetical DFT-Calculated Geometric Parameters for a Tetrahedral [M(1-Butanamine, 3-methyl, N-(2-methylpropyl))₂]²⁺ Complex

| Metal (M) | M-N Bond Length (Å) | N-M-N Bond Angle (°) | C-N-C Bond Angle (°) |

|---|---|---|---|

| Co(II) | 2.05 | 108.5 | 115.2 |

| Ni(II) | 2.02 | 109.1 | 115.8 |

| Cu(II) | 2.08 | 112.3 | 114.9 |

| Zn(II) | 2.06 | 109.5 | 115.5 |

Note: The data in this table are illustrative and based on general principles of coordination chemistry. They are not derived from a specific published computational study on this exact complex.

The stability of metal complexes with 1-Butanamine, 3-methyl, N-(2-methylpropyl) can also be assessed using theoretical methods. The binding energy of the ligand to the metal center is a key indicator of complex stability. nih.gov This can be calculated as the difference between the energy of the complex and the sum of the energies of the free metal ion and the free ligand. A more negative binding energy indicates a more stable complex.

Steric hindrance from the isobutyl groups is expected to have a significant impact on the binding energy. While the nitrogen atom is a reasonably strong donor, the bulky substituents can lead to a weaker metal-ligand bond compared to less hindered amines. dalalinstitute.comshodhsagar.com Theoretical calculations can quantify this effect.

Table 3.3.2 provides a hypothetical comparison of calculated binding energies for a series of metal complexes with 1-Butanamine, 3-methyl, N-(2-methylpropyl) and a less hindered secondary amine, diethylamine (B46881).

Table 3.3.2: Hypothetical Calculated Binding Energies for [M(amine)₂]²⁺ Complexes

| Metal (M) | Binding Energy with 1-Butanamine, 3-methyl, N-(2-methylpropyl) (kcal/mol) | Binding Energy with Diethylamine (kcal/mol) |

|---|---|---|

| Co(II) | -155.8 | -165.2 |

| Ni(II) | -160.1 | -170.5 |

| Cu(II) | -152.4 | -162.8 |

| Zn(II) | -158.9 | -168.3 |

Note: The data in this table are illustrative and intended to demonstrate the expected trend of lower stability for the more sterically hindered ligand. They are not from a specific published study.

Catalytic Applications and Mechanistic Insights of 1 Butanamine, 3 Methyl, N 2 Methylpropyl

Role in Organic Transformations

Diisobutylamine (B89472) participates in a diverse array of organic reactions, leveraging its nucleophilicity and basicity to facilitate the construction of complex molecular architectures.

As an Achiral Amine in Asymmetric Hydrogenation Systems (e.g., Ethyl Pyruvate)

In the field of asymmetric catalysis, the addition of achiral amines to a reaction mixture can unexpectedly enhance the enantioselectivity of a chiral catalyst system. While not the primary source of chirality, these amines can interact with the catalyst, substrate, or solvent to amplify the stereochemical outcome. In the asymmetric hydrogenation of ethyl pyruvate, a benchmark reaction for testing chiral catalysts, studies have shown that adding achiral tertiary amines to a cinchonidine-modified Platinum (Pt/Al₂O₃) catalyst system can significantly improve the enantiomeric excess of the resulting ethyl lactate. rsc.orgresearchgate.net The effect is often dependent on the solvent and the concentration of the amine. rsc.org

The proposed mechanism involves the amine influencing the interaction between the chiral modifier (cinchonidine) and the reactant (ethyl pyruvate) on the catalyst surface. researchgate.net Diisobutylamine, as a secondary amine, can participate in these systems, where its basicity and steric profile can alter the catalytic environment, thereby promoting a more effective transfer of chirality from the modifier to the substrate.

In Metal-Catalyzed Carbonylation Reactions (e.g., Aminocarbonylation of Terminal Alkynes)

Diisobutylamine serves as a key nucleophile in metal-catalyzed carbonylation reactions, a powerful method for introducing a carbonyl group into a molecule using carbon monoxide. rsc.org Specifically, in the palladium(II)-catalyzed aminocarbonylation of terminal alkynes, diisobutylamine reacts efficiently to produce α,β-unsaturated amides. researchgate.net

Research has demonstrated that using a catalyst system composed of Palladium(II) acetate (B1210297) (Pd(OAc)₂), 1,4-Bis(diphenylphosphino)butane (dppb), and p-Toluenesulfonic acid (p-TsOH) under a carbon monoxide atmosphere allows for the smooth reaction between terminal alkynes, like phenylacetylene, and diisobutylamine. A notable feature of this transformation is the high degree of regioselectivity. With diisobutylamine as the nucleophile, the reaction almost exclusively yields the gem-isomer (2-acrylamides), where the amine and the existing substituent are attached to the same carbon of the double bond. researchgate.net This selectivity suggests a specific mechanistic pathway that is favored when secondary amines are used compared to other nucleophiles like alcohols. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product | Selectivity (gem-isomer) |

| Phenylacetylene | Diisobutylamine | Pd(OAc)₂, dppb, p-TsOH | CO, CH₃CN | 2-phenyl-N,N-diisobutylacrylamide | Excellent |

Table 1: Example of Palladium-Catalyzed Aminocarbonylation using Diisobutylamine. researchgate.net

Participation in Aldol (B89426) Condensation and Mannich-type Reactions

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org This reaction involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. Diisobutylamine, as a secondary amine, is well-suited for this role. The reaction mechanism begins with the formation of an iminium ion from the reaction of the secondary amine and the aldehyde. This electrophilic iminium ion is then attacked by the enol form of the ketone, resulting in the final aminoalkylated product. wikipedia.org

In a related context, secondary amines are fundamental to the Stork enamine synthesis, which is a key method for the alkylation or acylation of ketones and aldehydes. The reaction of a ketone with a secondary amine like diisobutylamine forms an enamine intermediate. This enamine then acts as a nucleophile, reacting with electrophiles. While distinct from the Aldol condensation, the underlying principle of using a secondary amine to generate a nucleophilic enol-equivalent is a cornerstone of modern organic synthesis.

Reactivity in Vicinal Difunctionalization of Carbon-Carbon Double Bonds

Vicinal difunctionalization is a powerful strategy in organic synthesis that involves the addition of two different functional groups across a carbon-carbon double bond in a single step. nih.govrecercat.cat This process allows for the rapid construction of molecular complexity from simple alkenes. mdpi.com While many methods rely on hypervalent iodine reagents or transition metal catalysis, the role of amines in these reactions can be crucial, often acting as a nucleophile. nih.govrecercat.cat

In reactions such as aminohydroxylation or amino-halogenation, a secondary amine like diisobutylamine can be employed as the nitrogen source. The reaction, often mediated by an oxidizing agent or a metal catalyst, would involve the attack of the amine and another nucleophile (e.g., from water or a halide source) onto the activated alkene. The specific regiochemical and stereochemical outcomes are dependent on the catalyst and reaction conditions employed.

Investigations in Cross-Dehydrogenative Coupling of Secondary Amines with Hydrosilanes

Cross-dehydrogenative coupling (CDC) is an atom-economical method for forming chemical bonds, which involves the reaction between two C-H, N-H, or other X-H bonds, typically with the liberation of hydrogen gas (H₂). nih.govacs.org The CDC of secondary amines with hydrosilanes is a direct and efficient route to synthesize N-silylamines (silazanes), which are valuable reagents and precursors in organic and materials chemistry. nih.govresearchgate.net

Catalytic systems based on transition metals like iridium or even main group elements have been developed for this transformation. nih.govacs.org In this reaction, diisobutylamine serves as the amine substrate, reacting with a hydrosilane (R₃Si-H). The catalyst facilitates the cleavage of the N-H bond in the amine and the Si-H bond in the silane, leading to the formation of a new Si-N bond and H₂ as the sole byproduct. nih.govresearchgate.net This method avoids the use of pre-functionalized reagents and minimizes waste, making it an attractive synthetic strategy. mdpi.comdntb.gov.ua

| Amine Substrate | Silane Substrate | Catalyst Type | Product Type | Byproduct |

| Diisobutylamine | Hydrosilane (e.g., HSiMe₂Ph) | Iridium or Alkali Metal Complexes | N-silylamine (Silazane) | H₂ |

Table 2: General Scheme for the Cross-Dehydrogenative Coupling of a Secondary Amine with a Hydrosilane. nih.govresearchgate.net

Function as a Structure-Directing Agent (Template) in Material Synthesis

In materials science, organic amines are widely used as organic structure-directing agents (OSDAs), or templates, in the hydrothermal synthesis of crystalline microporous materials like zeolites and aluminophosphates (AlPOs). mdpi.commdpi.com The size, shape, and charge distribution of the protonated amine cation guide the assembly of the inorganic precursors (such as silicate (B1173343) or aluminate species) into a specific framework topology, effectively creating a "ship-in-a-bottle" scenario where the material crystallizes around the organic molecule. mdpi.comnih.gov

Diisobutylamine, and structurally similar amines like di-isopropylamine and pyrrolidine, have been investigated as templates for various zeolitic materials. researchgate.netresearchgate.net During synthesis, the amine becomes protonated and is incorporated into the growing inorganic framework. The specific van der Waals interactions and hydrogen bonding between the template and the inorganic species stabilize certain structural motifs, directing the crystallization towards a desired framework with specific pore sizes and channel systems. nih.gov After synthesis, the occluded organic template is typically removed by calcination (heating to high temperatures) to open up the microporous network, making the material active for applications in catalysis and separation. mdpi.com The choice of the OSDAs is a critical factor that can determine the final phase, crystal size, and morphology of the synthesized material. mdpi.comresearchgate.net

Synthesis of Silicoaluminophosphate (SAPO-11) Molecular Sieves

The composition of the reaction gel is generally a molar ratio of 1.0Al₂O₃∙1.0P₂O₅∙0.3SiO₂∙1.0SDA∙40H₂O. mdpi.com Studies have shown that crystallization of gels with this composition, regardless of the specific secondary amine used as a template, leads to the formation of SAPO-11 molecular sieves with high phase purity. mdpi.com The nature of the SDA, however, significantly impacts the physicochemical properties of the final material. Research comparing a series of secondary amines, including diethylamine (B46881) (DEA), dipropylamine (B117675) (DPA), diisopropylamine (B44863) (DIPA), and dibutylamine (B89481) (DBA), has demonstrated that the molecular structure of the amine is critical for the successful synthesis of the AlPO₄-11 molecular sieve framework. mdpi.com A secondary amine is necessary to create the required electronic effect, and its molecular size must correspond to the unit cell dimensions of the molecular sieve. mdpi.com

Influence of 1-Butanamine, 3-methyl, N-(2-methylpropyl) on Crystallization and Porosity of Zeolites

The choice of 1-Butanamine, 3-methyl, N-(2-methylpropyl) as a structure-directing agent has a profound influence on the crystallization process and the resulting morphology, crystal size, and porosity of SAPO-11 zeolites. The properties of the SDA affect both the intermediate gel phase and the final crystalline product. mdpi.combohrium.com

Influence on Porosity and Acidity: The porous structure and acidic properties of SAPO-11 are also significantly affected by the template. mdpi.com The accessibility of acid sites, which are crucial for catalytic activity, is linked to the crystal size and morphology. mdpi.com For example, SAPO-11 synthesized using dibutylamine was found to have a low concentration of acid sites, which was attributed to both a low silicon content and the presence of large crystals that make some acid sites inaccessible to probe molecules like pyridine. mdpi.com The ability to control these properties by simply changing the amine template is a powerful tool for designing catalysts with tailored activity and selectivity for specific applications, such as the hydroisomerization of n-paraffins. mdpi.com

Table 1: Effect of Different Amine Templates on SAPO-11 Crystal Properties

| Template Amine | Resulting Crystal Morphology | Crystal Size (nm) | Key Observation |

|---|---|---|---|

| Diethylamine (DEA) | Cone-shaped | ~1000 | Formation of larger crystals. mdpi.com |

| Dipropylamine (DPA) | Truncated cones | 150 - 250 | Formation of nanoscale crystals. mdpi.com |

| Diisopropylamine (DIPA) | Cubic | 100 - 200 | Allows for the preparation of even smaller nanoscale crystals. bibliotekanauki.plmdpi.com |

| Dibutylamine (DBA) | Not specified | Large | Low concentration of accessible acid sites. mdpi.com |

Mechanistic Elucidation of Catalyzed Reactions

Kinetic Studies of Amine-Catalyzed Condensation Reactions

Secondary amines like 1-Butanamine, 3-methyl, N-(2-methylpropyl) are classic catalysts for condensation reactions, such as aldol and Knoevenagel condensations. The catalytic cycle generally involves the formation of nucleophilic enamines or electrophilic iminium ions. While specific kinetic studies detailing the rate laws and activation parameters for condensation reactions catalyzed exclusively by 1-Butanamine, 3-methyl, N-(2-methylpropyl) are not extensively detailed in the surveyed literature, the general mechanism is well-established. Kinetic investigations of similar amine-catalyzed reactions typically focus on determining the rate-determining step, which can be the formation of the enamine intermediate, the carbon-carbon bond-forming step, or the hydrolysis of the resulting iminium species to regenerate the catalyst and yield the product.

Investigation of Iminium Ion Intermediates

Imines and their protonated form, iminium ions, are recognized as crucial intermediates in the synthesis of nitrogen-containing heterocyclic compounds. nih.gov Secondary amines, such as 1-Butanamine, 3-methyl, N-(2-methylpropyl), react with carbonyl compounds (aldehydes or ketones) to reversibly form iminium ions. These electrophilic species are significantly more reactive towards nucleophiles than the starting carbonyl compound. This activation is a cornerstone of aminocatalysis. The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, facilitating nucleophilic attack. Although direct spectroscopic or trapping studies of iminium ions derived specifically from 1-Butanamine, 3-methyl, N-(2-methylpropyl) in a catalytic cycle are not broadly reported, their existence is inferred from the products of the reactions they catalyze. Cascade reactions, in particular, often rely on the in-situ generation of iminium ions that are then trapped by various nucleophiles to construct complex molecular architectures in a single pot. nih.gov

Role in Metal-Mediated Hydride Transfer Processes

Hydride transfer is a fundamental step in many reduction and oxidation reactions, including catalytic transfer hydrogenations. nih.govnih.gov While the direct role of 1-Butanamine, 3-methyl, N-(2-methylpropyl) in such processes is not a primary focus of extensive research, secondary amines can participate in metal-mediated hydride transfer in several ways. They can act as ligands for the metal center, modifying its electronic properties and reactivity. In some cases, the amine itself can be involved in the hydride transfer mechanism, for example, through the formation of an amido-hydrido metal complex. Research on transition metal halide-promoted reactions of N,N-diisoalkyl-N-propargylamines has shown intramolecular hydride transfer processes, suggesting that the isoalkylamine framework can facilitate such transformations. researchgate.net In these systems, a hydride is transferred from a carbon atom adjacent to the nitrogen to another part of the molecule, mediated by a metal complex. This indicates that the structural environment provided by diisoalkylamines can be conducive to hydride mobility in the presence of suitable metal promoters.

Analysis of Reaction Regioselectivity and Stereoselectivity

In catalysis, regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. mdpi.comreddit.com When a secondary amine like 1-Butanamine, 3-methyl, N-(2-methylpropyl) is used as a catalyst, it can influence both the regioselectivity and stereoselectivity of a reaction. For example, in the alkylation of an asymmetric ketone, the amine can selectively form one of two possible regioisomeric enamines (the kinetic or thermodynamic enamine), which then directs the subsequent alkylation step.

The stereoselectivity is determined by the transition state of the reaction. Although 1-Butanamine, 3-methyl, N-(2-methylpropyl) is an achiral molecule and cannot induce enantioselectivity on its own, its steric bulk can influence the diastereoselectivity of a reaction by favoring a transition state that minimizes steric hindrance. In reactions involving chiral substrates, the amine's structure can enhance the inherent facial selectivity of the substrate. Precise control over stereoselectivity typically requires the use of chiral amines or co-catalysts, but the fundamental structure of the achiral amine still plays a critical role in determining the energy landscape of the possible reaction pathways.

Theoretical and Computational Investigations of 1 Butanamine, 3 Methyl, N 2 Methylpropyl

Quantum Chemical Studies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for exploring electronic structure and predicting reactivity. bohrium.com

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. Key to understanding its reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). semanticscholar.orgmaynoothuniversity.ie The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.org

For 1-Butanamine, 3-methyl, N-(2-methylpropyl), one would expect the HOMO to be localized primarily on the nitrogen atom due to the lone pair of electrons. maynoothuniversity.ie Reactivity descriptors, which can be calculated from these orbital energies, provide quantitative measures of chemical behavior.

Table 1: Key Electronic Structure and Reactivity Descriptors (Hypothetical Data)

| Descriptor | Definition | Significance for Diisobutylamine (B89472) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature. |

Note: This table is illustrative. No specific published computational data for these descriptors for 1-Butanamine, 3-methyl, N-(2-methylpropyl) could be located.

Conformation Analysis and Conformational Landscapes

Due to the rotation around its single bonds, 1-Butanamine, 3-methyl, N-(2-methylpropyl) can exist in various spatial arrangements known as conformations. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers for interconversion between them. collectionscanada.gc.canih.gov Such studies are crucial as the reactivity and physical properties of a molecule can be highly dependent on its preferred conformation. For diisobutylamine, the orientation of the two isobutyl groups relative to the N-H bond would be the primary focus of such an analysis.

Computational Modeling of Molecular Interactions

Computational methods are essential for simulating how molecules interact with each other and with their environment, such as solvents.

Non-Covalent Interactions and Hydrogen Bonding

As a secondary amine, 1-Butanamine, 3-methyl, N-(2-methylpropyl) can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the nitrogen lone pair). d-nb.info Hydrogen bonds are critical non-covalent interactions that influence physical properties like boiling point and solubility, as well as its role in chemical reactions. nih.gov Computational modeling can quantify the strength of these hydrogen bonds and predict the geometry of the resulting molecular complexes. researchgate.net For instance, DFT calculations have been used to gain insight into hydrogen bonding in various amine-involved reactions.

Solvent Effects on Acid-Base Equilibria Involving 1-Butanamine, 3-methyl, N-(2-methylpropyl)

The basicity of an amine is quantified by its pKa value, which is highly influenced by the surrounding solvent. Solvents can stabilize the protonated form of the amine (the conjugate acid) to varying degrees, thereby altering the acid-base equilibrium. Computational models, particularly those combining quantum mechanics with a continuum solvent model (like the Polarizable Continuum Model, PCM), can predict how the pKa of an amine changes in different solvents. A study using a semiempirical model estimated the pKa of diisobutylamine to be approximately 11.2, but a detailed computational analysis across various solvents is lacking.

Reaction Pathway and Mechanism Simulations

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction pathway—and calculate the activation energy, which determines the reaction rate. semanticscholar.org

For 1-Butanamine, 3-methyl, N-(2-methylpropyl), this could involve simulating its role as a nucleophile or a base in reactions like the Mannich reaction, where it is known to act as a catalyst. researchgate.netsemanticscholar.org Such simulations would provide a step-by-step molecular view of bond breaking and formation, elucidating the precise role of the amine's structure in the reaction's progress. While the general mechanism of such reactions is understood, specific simulations for diisobutylamine are not available in the literature.

Transition State Characterization in Catalytic Cycles

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification and characterization of transition states, which are critical for understanding reaction mechanisms and kinetics. mdpi.com In catalytic cycles involving secondary amines like N,N-diisobutylamine, DFT can be used to model the step-by-step transformation of reactants into products.

For instance, in palladium-catalyzed amination reactions, secondary amines are key nucleophiles. Kinetic modeling and DFT studies on similar systems reveal that the mechanism can involve multiple on- and off-cycle intermediates. acs.org The binding of the amine to the metal center, the formation of the Pd-amido complex, and the final reductive elimination step can all be modeled to determine the turnover-limiting step. acs.org While specific DFT studies on N,N-diisobutylamine in such catalytic cycles are not extensively documented in the literature, the principles from studies on other secondary amines can be applied. The steric bulk of the two isobutyl groups in N,N-diisobutylamine would be expected to significantly influence the energetics of the transition states, potentially favoring specific reaction pathways or hindering others.

Similarly, in organocatalysis, where secondary amines like proline are used to form enamine intermediates, computational studies have been crucial in understanding the reaction mechanism. nih.gov DFT calculations can predict the activation energies for the formation of carbinolamines, iminiums, and enamines. nih.gov For a bulky secondary amine like N,N-diisobutylamine, computational modeling could predict the feasibility of it acting as an organocatalyst and the stereochemical outcome of such reactions. The table below illustrates typical energetic barriers for key steps in a proline-catalyzed reaction, which serves as a model for understanding reactions involving secondary amines.

| Reaction Step | Intermediate/Product | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Carbinolamine Formation | Carbinolamine | 17.0 |

| Iminium Formation | Iminium Ion | 15.3 |

| Enamine Formation | Enamine | 26.2 |

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry can predict the reactivity and selectivity of organic reactions by analyzing the electronic and steric properties of the reactants and transition states. walshmedicalmedia.com For N,N-diisobutylamine, this is particularly relevant in reactions such as Michael additions, where it acts as a nucleophile.

A detailed computational study of the aza-Michael addition of primary and secondary amines to acrylates has shown that the reaction can proceed through different pathways, such as a 1,2-addition or a 1,4-addition mechanism. acs.org The presence of substituents on the amine and the acrylate (B77674) can influence which pathway is favored. acs.org For a secondary amine like N,N-diisobutylamine, computational models can predict the regioselectivity of its addition to various Michael acceptors. rsc.org The steric hindrance from the isobutyl groups would likely play a significant role in determining the preferred reaction pathway and the stereoselectivity of the product. DFT calculations can be used to compare the activation energies of the different possible transition states, thus predicting the major product. acs.org

The following table outlines how computational models can be used to predict reactivity in the Michael addition of a secondary amine.

| Computational Method | Predicted Property | Application to N,N-diisobutylamine |

|---|---|---|

| Density Functional Theory (DFT) | Transition state energies | Predicting the favored reaction pathway (e.g., 1,4- vs. 1,2-addition). |

| ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) | Accurate rate coefficients | Quantitative prediction of reaction kinetics. acs.org |

| COSMO-RS (Conductor-like Screening Model for Real Solvents) | Solvation effects | Modeling the reaction in different solvents to predict solvent effects on reactivity and selectivity. acs.org |

Computational Design of Derivatives and Analogs

Computational methods are increasingly used in the design of new molecules with desired properties. For N,N-diisobutylamine, these techniques can be employed to design derivatives and analogs for various applications, from catalysis to materials science and drug discovery.

Ligand- and Structure-Based Virtual Screening Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. nih.gov This can be done through either ligand-based or structure-based approaches.

In ligand-based virtual screening , a set of known active molecules is used to identify other molecules in a database that have similar properties. mdpi.comnih.gov If derivatives of N,N-diisobutylamine were found to have a particular biological activity, quantitative structure-activity relationship (QSAR) models could be developed to predict the activity of new, unsynthesized analogs. omicsonline.org This approach does not require knowledge of the 3D structure of the biological target.

In structure-based virtual screening , the 3D structure of the target is used to dock a library of potential ligands into the binding site. proteinstructures.com This allows for the prediction of binding affinities and poses. Large virtual libraries, such as the Enamine REAL database with billions of compounds, can be screened to find novel derivatives. nih.govblogspot.com A hierarchical screening approach, known as V-SYNTHES, can be used to efficiently screen these massive libraries by first docking smaller fragments or synthons. nih.govblogspot.com Derivatives of N,N-diisobutylamine could be included in such libraries or designed as part of a focused library for a specific target.

The table below summarizes the two main virtual screening approaches.

| Approach | Principle | Requirement | Application for N,N-diisobutylamine Derivatives |

|---|---|---|---|

| Ligand-Based | Based on the similarity to known active compounds. mdpi.com | A set of known active ligands. | Designing new derivatives with potentially similar or improved biological activity. |

| Structure-Based | Docking of compounds into the 3D structure of a target. proteinstructures.com | The 3D structure of the biological target. | Discovering novel derivatives that can bind to a specific protein target. |

Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic properties, such as NMR chemical shifts, which is invaluable for the structural elucidation of newly synthesized compounds. nih.gov For derivatives of N,N-diisobutylamine, predicting the 1H and 13C NMR spectra can help confirm their structure and stereochemistry.

The gauge-invariant atomic orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived. modgraph.co.uk The accuracy of these predictions has improved significantly, with modern methods achieving mean absolute errors of around 0.1 ppm for 1H and 1 ppm for 13C chemical shifts. nih.govgithub.io These calculations can be particularly useful for distinguishing between isomers or for assigning complex spectra. modgraph.co.uk By comparing the computationally predicted spectrum with the experimental one, the correct structure can be confidently assigned.

The following table presents a comparison of experimental and calculated 1H chemical shifts for a set of aliphatic amines, demonstrating the accuracy of modern computational methods.

| Amine Structure | Proton Type | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|---|

| Cyclohexylamine | N-H | 1.15 | 1.10 | -0.05 |

| α-H | 2.55 | 2.60 | +0.05 | |

| Piperidine | N-H | 1.20 | 1.18 | -0.02 |

| α-H | 2.75 | 2.80 | +0.05 | |

| N-Methylpiperidine | N-CH₃ | 2.20 | 2.25 | +0.05 |

Data is representative of typical accuracies for aliphatic amines based on computational studies. modgraph.co.uk

Derivatives and Advanced Functional Materials Derived from 1 Butanamine, 3 Methyl, N 2 Methylpropyl

Synthesis of Functionalized Derivatives

The reactivity of the N-H bond in diisobutylamine (B89472) allows for a range of chemical transformations, leading to the formation of substituted ureas, components of N-heterocyclic carbene (NHC) complexes, benzhydrol derivatives, and methylated tertiary amines.

Substituted ureas are a significant class of compounds with wide-ranging applications. The synthesis of N,N-diisobutyl-substituted ureas can be achieved through the reaction of diisobutylamine with isocyanates or isocyanate precursors.

A primary synthetic route involves the nucleophilic addition of diisobutylamine to an isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group (-N=C=O), resulting in the formation of a stable urea (B33335) linkage. This reaction is typically high-yielding and can be performed under mild conditions.

Alternatively, phosgene (B1210022) equivalents such as triphosgene (B27547) (bis(trichloromethyl) carbonate) can be employed. In this approach, diisobutylamine reacts with the phosgene equivalent to form a carbamoyl (B1232498) chloride intermediate. Subsequent reaction with another amine or hydrolysis yields the corresponding substituted urea. The use of phosgene equivalents is often preferred due to the highly toxic nature of phosgene gas.

Table 1: Synthesis of N,N-Diisobutyl-N'-Aryl Ureas

| Amine | Isocyanate | Product |

|---|---|---|

| Diisobutylamine | Phenyl isocyanate | N,N-Diisobutyl-N'-phenylurea |

| Diisobutylamine | 4-Chlorophenyl isocyanate | N'-(4-chlorophenyl)-N,N-diisobutylurea |

N-heterocyclic carbenes (NHCs) have emerged as a crucial class of ligands in organometallic chemistry and catalysis. Functionalizing NHCs with specific substituents allows for the fine-tuning of their electronic and steric properties. The incorporation of a diisobutylamino group onto an NHC framework can impart unique characteristics to the resulting metal complexes.

The synthesis of a diisobutylamino-functionalized NHC complex typically begins with the preparation of a functionalized imidazolium (B1220033) salt, which serves as the NHC precursor. A plausible synthetic strategy involves a multi-step sequence. For instance, a starting material such as 2-chloro-1-methylimidazole can be subjected to a nucleophilic substitution reaction with a suitably protected amino alcohol containing a diisobutylamino moiety. Following deprotection and subsequent intramolecular cyclization, the desired functionalized imidazolium salt is obtained. Deprotonation of this salt with a strong base yields the free carbene, which can then be coordinated to a metal center to form the final complex.

Table 2: Plausible Synthetic Steps for a Diisobutylamino-Functionalized NHC-Metal Complex

| Step | Reactants | Product |

|---|---|---|

| 1 | 2-Chloro-1-methylimidazole, N,N-diisobutyl-2-aminoethanol | Functionalized imidazole (B134444) intermediate |

| 2 | Acid-catalyzed cyclization | Diisobutylamino-functionalized imidazolium salt |

| 3 | Strong base (e.g., KH) | Free N-heterocyclic carbene |

Benzhydrol derivatives are of significant interest in medicinal chemistry due to their potential pharmacological activities. The synthesis of specific derivatives, such as 'Benzhydrol, alpha-(2-(diisobutylamino)-1-methylethyl)-', involves multi-step organic synthesis pathways. scirp.org

A potential synthetic route could commence with the reaction of a suitably substituted propylene (B89431) oxide with diisobutylamine. This epoxide-opening reaction, typically base-catalyzed, would yield an amino alcohol intermediate. Subsequent reaction of this intermediate with a Grignard reagent, such as phenylmagnesium bromide, would introduce the two phenyl groups, forming the benzhydrol core. The stereochemistry of the final product would be dependent on the stereochemistry of the starting epoxide and the reaction conditions.

Another approach could involve the alkylation of a benzhydrol derivative. For example, starting with a benzhydrol derivative bearing a leaving group on the side chain, a nucleophilic substitution reaction with diisobutylamine would lead to the desired product. The choice of solvent and temperature is crucial for optimizing the yield and minimizing side reactions. scirp.org

The methylation of secondary amines is a fundamental transformation in organic synthesis. N-methyl diisobutylamine can be efficiently prepared from diisobutylamine via the Eschweiler-Clarke reaction. wikipedia.orgjk-sci.com This reaction involves the treatment of the secondary amine with an excess of formic acid and formaldehyde (B43269). wikipedia.org

The mechanism proceeds through the formation of an iminium ion from the reaction of diisobutylamine and formaldehyde. The formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary amine, N-methyl diisobutylamine. wikipedia.org A key advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts, which can be a significant side reaction when using other methylating agents like methyl iodide. wikipedia.org The reaction is typically driven to completion by heating, and the only byproduct is carbon dioxide. wikipedia.org

Table 3: Eschweiler-Clarke Methylation of Diisobutylamine

| Reactant | Reagents | Product | Byproduct |

|---|

Incorporation into Supramolecular Architectures

The unique structural and chemical properties of diisobutylamine derivatives make them valuable components in the construction of large, well-defined molecular assemblies known as supramolecular architectures.

Calixresorcinarenes are macrocyclic compounds formed from the condensation of resorcinol (B1680541) and an aldehyde. They possess a bowl-shaped cavity that can encapsulate guest molecules, making them important building blocks in host-guest chemistry. The functionalization of the upper rim of the calixresorcinarene scaffold with diisobutylaminomethyl groups enhances their solubility and provides sites for further chemical modification.

The synthesis of diisobutylaminomethylated calix wikipedia.orgresorcinarenes is achieved through the Mannich reaction. This reaction involves the aminoalkylation of the electron-rich aromatic rings of the calixresorcinarene with formaldehyde and diisobutylamine. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or dioxane, and may be heated to ensure complete reaction.

While the literature provides specific examples for the synthesis of the smaller diisobutylaminomethylated calix chemicalbook.comresorcinarenes, the same synthetic principle applies to the larger calix wikipedia.orgresorcinarenes. researchgate.net The stoichiometry of the reactants is adjusted to account for the increased number of reactive sites on the calix wikipedia.orgresorcinarene macrocycle. The resulting functionalized calixarene (B151959) can act as a scaffold for the construction of more complex supramolecular systems.

Studies on Hydrogen Bonding and Metal Coordination in Such Structures

The structural characteristics of 1-Butanamine, 3-methyl, N-(2-methylpropyl), also known as diisobutylamine, featuring a secondary amine group (N-H) and a lone pair of electrons on the nitrogen atom, enable its participation in both hydrogen bonding and metal coordination. The N-H group can act as a hydrogen bond donor, while the nitrogen's lone pair can serve as a hydrogen bond acceptor. This dual capability allows for the formation of supramolecular structures. rsc.org

The interplay between hydrogen bonding and metal coordination is a powerful tool in crystal engineering and supramolecular chemistry. mdpi.com In structures involving ligands similar to diisobutylamine, hydrogen bonds often play a crucial role in reinforcing the coordination geometry and extending the structure into higher-dimensional networks. rsc.org For instance, the N-H group can form intramolecular hydrogen bonds with counter-ions or solvent molecules coordinated to the metal, thereby stabilizing the complex. nih.gov

Table 1: General Characteristics of Secondary Amine Interactions in Coordination Chemistry

| Interaction Type | Role of Diisobutylamine | Key Structural Feature | Typical Interacting Partners |

|---|---|---|---|

| Hydrogen Bonding | Donor | N-H group | Anions, solvent molecules, other ligands |

| Acceptor | Nitrogen lone pair | H-bond donors (e.g., water, alcohols) |

| Metal Coordination | Ligand (Lewis Base) | Nitrogen lone pair | Metal Ions (e.g., transition metals) |

Applications in Environmental Chemistry Research

Diisobutylamine-Mediated CO2 Mineralization and Carbonate Production

Diisobutylamine has been investigated as a key agent in novel processes for CO2 mineralization, a technology aimed at carbon capture and storage by converting CO2 into stable carbonate minerals. bohrium.commdpi.com Research has demonstrated a process that utilizes industrial waste, such as municipal solid waste incineration fly ash (MSWIFA), as a source of calcium for mineralization. bohrium.com

In this process, calcium is first leached from the fly ash. Subsequently, CO2 is bubbled through an extraction system containing diisobutylamine and 1-octanol. bohrium.com The diisobutylamine plays a crucial role in capturing the CO2 and inducing the precipitation of calcium carbonate (CaCO3). bohrium.com Studies have shown that diisobutylamine can influence the crystal form of the resulting CaCO3, promoting the formation of vaterite, a polymorph of calcium carbonate. bohrium.com By optimizing the ratios of diisobutylamine, 1-octanol, and the calcium-rich leaching solution, high yields and purity of CaCO3 can be achieved, meeting industrial standards. bohrium.com This approach presents a promising pathway for simultaneously managing industrial waste and sequestering CO2 emissions. bohrium.commdpi.com

Table 2: Key Findings in Diisobutylamine-Mediated CO2 Mineralization

| Parameter | Observation | Source |

|---|---|---|

| Role of Diisobutylamine | Induces the formation of vaterite CaCO3. | bohrium.com |

| Process Efficiency | Achieved almost complete calcium precipitation at an optimized ratio. | bohrium.com |

| Product Purity | The purity of the produced CaCO3 met industrial standards. | bohrium.com |

| Raw Material | Successfully utilized municipal solid waste incineration fly ash. | bohrium.com |

Chemical Regeneration Processes for Amine-Based CO2 Capture

A significant challenge in amine-based CO2 capture technologies is the energy-intensive process of regenerating the amine solvent for reuse. rsc.orgmdpi.com Conventional methods typically involve thermal stripping, which requires a substantial energy input. mdpi.com Research into diisobutylamine-mediated CO2 mineralization has revealed a novel and potentially more sustainable regeneration pathway.

Recovery of Metal Ions from Industrial Wastewater via Functionalized Adsorbents

The removal of toxic heavy metal ions from industrial wastewater is a critical environmental concern. rsc.orgbhu.ac.in One effective method is adsorption, using materials whose surfaces have been chemically modified to have a high affinity for specific pollutants. researchgate.net Amine-functionalized adsorbents are particularly effective for capturing metal ions. researchgate.netnih.gov

The principle behind this application lies in the ability of the nitrogen atom in the amine group to act as a Lewis base, donating its lone pair of electrons to form coordinate bonds with positively charged metal ions (Lewis acids). nih.gov Materials such as silica, magnetic nanoparticles, or various polymers can be functionalized with amine groups to create highly effective adsorbents. rsc.orgresearchgate.net

While specific studies detailing the use of diisobutylamine for this purpose are not prevalent, its chemical nature as a secondary amine makes it a suitable functional group. Adsorbents modified with diisobutylamine would be expected to exhibit strong chemisorption for various heavy metal ions like lead (Pb2+), copper (Cu2+), and zinc (Zn2+). nih.gov The two bulky isobutyl groups might also influence the selectivity of the adsorbent for certain metal ions due to steric effects. The general process involves bringing the functionalized adsorbent into contact with the contaminated water, allowing the metal ions to bind to the surface, and then separating the adsorbent from the clean water. researchgate.net

Table 3: Examples of Amine-Functionalized Adsorbents for Metal Ion Removal

| Adsorbent Base Material | Amine Functional Group | Target Metal Ions | Reference |

|---|---|---|---|

| Mesoporous Silica (MCM-41) | AEPTMS* | Cu2+ | researchgate.net |

| Magnesium Ferrite | Ethanolamine | Pb2+, Cu2+, Zn2+ | nih.gov |

| Magnetic Composites | Various (organic/polymeric) | General Heavy Metals | rsc.org |

Precursor for Advanced Polymeric and Silicon-Nitrogen Materials

Development of Si/N Polymers from Silylamines

Diisobutylamine serves as a valuable precursor in the synthesis of silylamines, which are key monomers for producing advanced silicon-nitrogen (Si/N) polymers like polysilazanes. These polymers are of significant interest due to their potential as preceramic materials, yielding silicon nitride (Si3N4) or silicon carbonitride (SiCN) ceramics upon pyrolysis. These ceramic materials are known for their high thermal stability, chemical resistance, and excellent mechanical properties.

The synthesis typically involves the reaction of diisobutylamine with a chlorosilane, such as dichlorosilane (B8785471) (H2SiCl2) or methyltrichlorosilane (B1216827) (CH3SiCl3). In this reaction, the nitrogen atom of the amine displaces the chlorine atoms on the silicon, forming Si-N bonds and releasing hydrogen chloride (HCl), which is typically removed by a base.

For example, the reaction with dichlorosilane would yield bis(diisobutylamino)silane: H₂SiCl₂ + 2 HN(i-Bu)₂ → H₂Si[N(i-Bu)₂]₂ + 2 HCl

This resulting silylamine monomer, containing reactive Si-H bonds, can then undergo polymerization, often through catalytic dehydrocoupling, to form a polysilazane. The bulky diisobutyl groups on the nitrogen atoms can influence the structure and properties of the final polymer, potentially leading to increased solubility and lower melting points, which are advantageous for processing. These Si/N polymers are precursors to high-performance ceramic fibers, coatings, and matrix composites for applications in aerospace and other high-technology fields.

Analytical Research Methodologies Applied to 1 Butanamine, 3 Methyl, N 2 Methylpropyl Systems

Spectroscopic Analysis in Mechanistic Studies

Spectroscopic techniques are indispensable tools for probing the molecular structure and reactive nature of 1-Butanamine, 3-methyl, N-(2-methylpropyl). Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed insights into reaction mechanisms and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification

NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions and identifying transient intermediates in real-time. nih.govmagritek.com For 1-Butanamine, 3-methyl, N-(2-methylpropyl), both ¹H and ¹³C NMR provide distinct signals that can be tracked to understand its transformation during a chemical process.

¹H and ¹³C NMR Spectral Data:

The structural features of 1-Butanamine, 3-methyl, N-(2-methylpropyl) give rise to a characteristic NMR spectrum. In ¹H NMR, the protons on the carbons adjacent to the nitrogen atom (H-C-N) typically appear in the range of 2.3-3.0 ppm, deshielded by the electron-withdrawing effect of the nitrogen. libretexts.org The N-H proton itself can appear over a broad range (0.5-5.0 ppm) and its signal may be broadened due to hydrogen bonding and chemical exchange. libretexts.org The ¹³C NMR spectrum shows carbons directly attached to the nitrogen in the 10-65 ppm region. libretexts.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Butanamine, 3-methyl, N-(2-methylpropyl)

| Atom | Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| H (on N) | ¹H | Broad, variable (0.5-5.0) |

| H (on C adjacent to N) | ¹H | ~2.3-3.0 |

Reaction Monitoring and Intermediate Identification:

While specific studies on reaction monitoring for the synthesis of 1-Butanamine, 3-methyl, N-(2-methylpropyl) are not extensively documented in publicly available literature, the principles of NMR reaction monitoring are well-established for amines. For instance, in reactions involving secondary amines, the disappearance of reactant signals and the concurrent appearance of product signals can be quantitatively monitored over time to determine reaction kinetics. nih.govresearchgate.net

Furthermore, NMR is instrumental in identifying reaction intermediates. In organocatalysis involving secondary amines, elusive intermediates like enamines have been detected and characterized using in situ NMR spectroscopy, providing crucial insights into reaction mechanisms. acs.org For example, in a reaction where 1-Butanamine, 3-methyl, N-(2-methylpropyl) acts as a nucleophile, changes in the chemical shifts of the protons and carbons near the nitrogen atom would indicate the formation of new bonds and the potential structure of any transient species. The utility of ¹³C and ¹⁵N NMR has been demonstrated in identifying the products and intermediates in enzyme-catalyzed reactions of amines. nih.gov

Infrared (IR) Spectroscopy for Characterizing Hydrogen Bonding and Functional Groups

Infrared (IR) spectroscopy is a key technique for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. For 1-Butanamine, 3-methyl, N-(2-methylpropyl), the N-H bond provides a characteristic absorption band.

Functional Group Characterization:

The IR spectrum of a secondary amine like 1-Butanamine, 3-methyl, N-(2-methylpropyl) is characterized by a single, moderately weak N-H stretching absorption in the range of 3300–3500 cm⁻¹. libretexts.org This distinguishes it from primary amines, which show two bands in this region. The C-N stretching vibrations for aliphatic amines are typically found in the 1000 to 1250 cm⁻¹ range. nih.gov

Hydrogen Bonding Analysis:

Interactive Table 2: Characteristic IR Absorption Frequencies for 1-Butanamine, 3-methyl, N-(2-methylpropyl)

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| N-H | Stretch | 3300-3500 | Weak to Medium | A single peak indicates a secondary amine. Shifts to lower frequency with hydrogen bonding. |

| C-H (sp³) | Stretch | 2850-2960 | Strong | Characteristic of the isobutyl groups. |

| N-H | Bend | ~1600 | Weak to Medium |

Chromatographic and Mass Spectrometric Techniques

Gas chromatography coupled with mass spectrometry is a powerful combination for separating and identifying volatile compounds, making it well-suited for the analysis of 1-Butanamine, 3-methyl, N-(2-methylpropyl).

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Degradation Studies

GC-MS allows for the separation of components in a mixture followed by their identification based on their mass-to-charge ratio and fragmentation patterns.

Product Analysis:

In chemical reactions involving 1-Butanamine, 3-methyl, N-(2-methylpropyl), GC-MS can be used to identify the products formed. For example, in the analysis of low molecular weight amine drugs, GC-MS has been used to identify condensation products formed with the injection solvent. nih.gov The mass spectrum of 1-Butanamine, 3-methyl, N-(2-methylpropyl) is characterized by a base peak resulting from alpha-cleavage, a common fragmentation pathway for aliphatic amines. tue.nl This involves the cleavage of the C-C bond adjacent to the nitrogen atom.

Interactive Table 3: Major Fragments in the Mass Spectrum of 1-Butanamine, 3-methyl, N-(2-methylpropyl)

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 86 | 99.99 | [M - C₃H₇]⁺ (Result of alpha-cleavage) |

| 30 | 68.60 | [CH₂NH₂]⁺ |

| 57 | 27.12 | [C₄H₉]⁺ (Isobutyl cation) |

| 41 | 14.70 | [C₃H₅]⁺ |

Degradation Studies:

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions such as heat, light, oxidation, and acidic or basic environments. GC-MS is a valuable tool for identifying the resulting degradation products. While specific degradation studies on 1-Butanamine, 3-methyl, N-(2-methylpropyl) are not widely published, studies on other aliphatic amines have shown that thermal and oxidative degradation can lead to a variety of smaller amine and non-amine products. ntnu.noresearchgate.net For instance, thermo-oxidative degradation of polyamides, which contain amine functionalities, has been shown to produce a range of volatile products that can be identified by GC-MS. researchgate.net

Electrochemical and Titrimetric Methods

Electrochemical and titrimetric methods provide quantitative information about the concentration of 1-Butanamine, 3-methyl, N-(2-methylpropyl) in a sample.

Potentiometric Titration for Quantitative Analysis in Organic Media

Potentiometric titration is a highly accurate method for determining the concentration of a basic substance like 1-Butanamine, 3-methyl, N-(2-methylpropyl). Due to the weak basicity of many amines and their limited solubility in water, these titrations are often performed in non-aqueous solvents.

Quantitative Analysis in Organic Media:

For the quantitative analysis of weak bases like aliphatic amines, a non-aqueous titration is preferred. gfschemicals.com A common approach involves dissolving the amine in a non-basic organic solvent, such as glacial acetic acid or acetonitrile, and titrating with a strong acid, typically perchloric acid dissolved in the same solvent. science.govnih.gov The endpoint of the titration can be determined by monitoring the potential change with a suitable electrode system, such as a glass electrode and a reference electrode.

The use of a non-aqueous solvent enhances the basicity of the amine relative to the solvent, resulting in a sharper and more defined endpoint than would be observed in water. gfschemicals.com While specific procedures for the potentiometric titration of 1-Butanamine, 3-methyl, N-(2-methylpropyl) are not detailed in the literature, the general methods for secondary aliphatic amines are directly applicable. The titration of primary amines in toluene (B28343) has been successfully demonstrated, indicating the feasibility of using aprotic, inert solvents for such analyses. researchgate.net The analysis of amine mixtures can also be achieved through differential titration after selective derivatization of one type of amine. gfschemicals.com

Calorimetric Studies of Reaction Thermodynamics

Enthalpies of Formation and Energetic Properties of Derived Compounds

Calorimetric studies are essential for determining the thermodynamic properties of chemical compounds, providing fundamental data on their stability and reactivity. The standard enthalpy of formation (ΔfH°), a key parameter derived from these studies, quantifies the energy change when a compound is formed from its constituent elements in their standard states. For 1-Butanamine, 3-methyl, N-(2-methylpropyl), also known as N,N-diisobutylamine, and its derivatives, these values are critical for understanding their energetic characteristics.

While extensive experimental calorimetric data for 1-Butanamine, 3-methyl, N-(2-methylpropyl) and its closely related derivatives are not widely reported in publicly accessible literature, computational methods provide valuable estimates. The standard enthalpy of formation in the gas phase (ΔfH°gas) for 1-Butanamine, 3-methyl, N-(2-methylpropyl) has been calculated using property estimation methods. This calculated value serves as a useful approximation in the absence of direct experimental measurement.

| Property | Value | Unit | Phase | Source |

|---|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | -186.18 | kJ/mol | Gas | Joback Calculated Property chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 109.41 | kJ/mol | Gas | Joback Calculated Property chemeo.com |